

Introduction: The Strategic Value of the Pyrimidine-Pyridine Scaffold

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Compound of Interest

Compound Name: 5-Amino-2-(2-pyridyl)pyrimidine

CAS No.: 1094246-40-8

Cat. No.: B3080989

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In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved therapeutics.^{[1][2][3]} Its nitrogen atoms provide crucial hydrogen bonding capabilities, enabling potent and selective interactions with a wide array of biological targets, from kinases to metabolic enzymes. When fused or linked to other heterocyclic systems, such as pyridine, its potential is further amplified. The pyridine moiety not only modulates physicochemical properties like solubility and basicity but also introduces an additional vector for target engagement through hydrogen bonding or metal coordination.

This guide provides a detailed technical overview of **5-Amino-2-(2-pyridyl)pyrimidine** (CAS: 1094246-40-8), a molecule that embodies this strategic combination. While specific data for this compound is not extensively documented in public literature, its structure represents a valuable and versatile building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.^[4] This document, therefore, serves as both a technical data sheet and a practical guide for researchers, leveraging established principles of heterocyclic chemistry to outline its synthesis, characterization, and potential applications in drug discovery.

Chemical Identity and Structural Elucidation

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity. **5-Amino-2-(2-pyridyl)pyrimidine** is a bicyclic aromatic heterocycle featuring a pyrimidine ring substituted with an amino group at the C5 position and a pyridine ring at the C2 position.

- IUPAC Name: 2-(Pyridin-2-yl)pyrimidin-5-amine
- CAS Number: 1094246-40-8[5]
- Molecular Formula: C₉H₈N₄
- Canonical SMILES: C1=CC=NC(=C1)C2=NC=C(C=N2)N

Figure 1: Chemical Structure of **5-Amino-2-(2-pyridyl)pyrimidine**

(A 2D representation of the molecule will be generated here)

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for designing synthetic routes, purification strategies, and formulation protocols. While extensive experimental data for this specific molecule is sparse, the following table summarizes its known and calculated properties.

Property	Value	Source
Molecular Weight	172.19 g/mol	Calculated
CAS Number	1094246-40-8	[5]
Appearance	Predicted: Off-white to yellow solid	Analogous Compounds
Melting Point	Data not available in published literature	-
Boiling Point	Data not available in published literature	-
Solubility	Predicted: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water.	General Heterocycle Behavior
pKa (most basic)	Predicted: ~3.5-4.5 (pyridine nitrogen)	Analogous Compounds

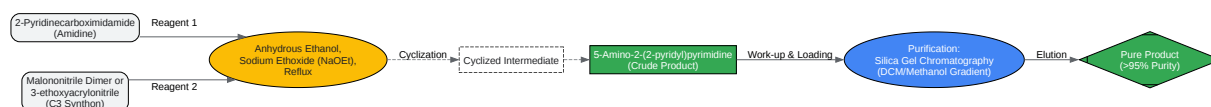
Note: Properties listed as "Predicted" or based on "Analogous Compounds" are expert estimations derived from structurally similar molecules and should be confirmed experimentally.

Synthesis and Purification: A Proposed Protocol

While a specific, dedicated synthesis for **5-Amino-2-(2-pyridyl)pyrimidine** is not prominently reported, a robust and logical pathway can be designed based on well-established methods for pyrimidine ring formation. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. Here, we propose a protocol leveraging the reaction between 2-pyridinecarboximidamide and a suitable three-carbon electrophilic synthon.

Expertise & Causality: This approach is chosen for its reliability and the commercial availability of the starting amidine. The use of a base like sodium ethoxide is crucial to deprotonate the active methylene compound, initiating the cascade of conjugate addition and cyclization reactions that are characteristic of pyrimidine synthesis.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **5-Amino-2-(2-pyridyl)pyrimidine**.

Step-by-Step Experimental Protocol

- **Reagent Preparation:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.2 eq.) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
- **Amidine Addition:** Add 2-pyridinecarboximidamide hydrochloride (1.0 eq.) to the freshly prepared sodium ethoxide solution. Stir for 15 minutes at room temperature.
- **Synthon Addition:** Add a suitable three-carbon synthon, such as 3-ethoxyacrylonitrile (1.1 eq.), dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with glacial acetic acid. Remove the solvent under reduced pressure using a rotary evaporator.
- **Extraction:** Redissolve the resulting crude solid in dichloromethane (DCM, 150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the

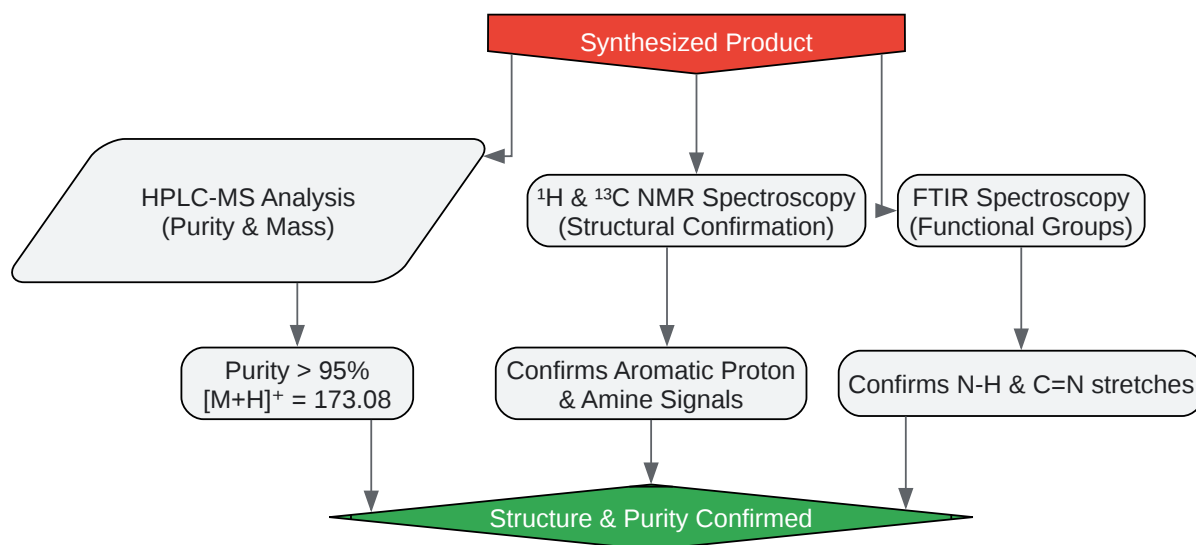
organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane. Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to yield the pure **5-Amino-2-(2-pyridyl)pyrimidine**.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is a non-negotiable step. The following protocols describe the expected results from standard analytical techniques, providing a benchmark for validation.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for structural and purity validation.

Expected Spectroscopic and Chromatographic Data

- High-Performance Liquid Chromatography (HPLC):
 - Protocol: A reverse-phase C18 column with a gradient elution of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
 - Expected Result: A single major peak with a purity of >95% by UV detection (e.g., at 254 nm).
- Mass Spectrometry (MS):
 - Protocol: Electrospray Ionization (ESI) in positive mode.
 - Expected Result: The primary ion observed will be the protonated molecule $[M+H]^+$ at $m/z = 173.08$ (Calculated for $C_9H_9N_4^+$).
- 1H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO- d_6):
 - Rationale: NMR is the gold standard for unambiguous structure confirmation. The expected chemical shifts are based on extensive literature for aminopyrimidines and pyridines.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Expected Peaks:
 - δ 8.70-8.60 (m, 1H): Pyridine H6 proton (adjacent to N).
 - δ 8.55 (s, 2H): Pyrimidine H4 and H6 protons.
 - δ 8.00-7.85 (m, 2H): Pyridine H3 and H4 protons.
 - δ 7.50-7.40 (m, 1H): Pyridine H5 proton.
 - δ 5.50 (s, 2H): Broad singlet for the C5-NH₂ protons, which is exchangeable with D₂O.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Protocol: Analysis via KBr pellet or Attenuated Total Reflectance (ATR).

- Expected Bands:
 - 3450-3300 cm^{-1} : Symmetric and asymmetric N-H stretching of the primary amine.
 - 1640-1550 cm^{-1} : C=N and C=C stretching vibrations characteristic of the pyridine and pyrimidine rings.
 - ~1620 cm^{-1} : N-H scissoring (bending) vibration.

Applications in Research and Drug Development

The true value of **5-Amino-2-(2-pyridyl)pyrimidine** lies in its potential as a versatile chemical scaffold. The strategic placement of the C5-amino group provides a key synthetic handle for further functionalization, enabling the rapid generation of diverse compound libraries.

Medicinal Chemistry Perspective: The 2-(pyridin-2-yl)pyrimidine core is a known pharmacophore in molecules targeting a range of diseases, including fibrosis and cancer.^{[1][2]}^[4] The amino group at the C5 position can be readily acylated, alkylated, or used in condensation reactions to append a wide variety of side chains. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Targets:

- Kinase Inhibitors: Many approved kinase inhibitors feature an aminopyrimidine core that anchors the molecule in the ATP-binding pocket of the target enzyme. The pyridine moiety can be used to achieve selectivity or engage with solvent-exposed regions of the kinase.
- Anti-Fibrotic Agents: Research has shown that certain 2-(pyridin-2-yl) pyrimidine derivatives can inhibit collagen expression, suggesting potential applications in treating hepatic fibrosis.^{[1][2]}
- Metalloenzyme Inhibitors: The pyridine nitrogen can act as a chelating agent for metal ions within the active sites of metalloenzymes, a strategy used in various inhibitor designs.

Conclusion

5-Amino-2-(2-pyridyl)pyrimidine is a high-potential chemical building block for research and development professionals. While detailed characterization data is not widely available, this guide provides a robust, scientifically-grounded framework for its synthesis and validation based on established chemical principles. Its structure is primed for diversification, making it an excellent starting point for medicinal chemistry campaigns targeting a wide range of diseases. By providing this in-depth technical guide, we empower researchers to confidently synthesize, characterize, and strategically deploy this valuable scaffold in the quest for next-generation therapeutics.

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